molecular formula C18H18N2O4S B11066157 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11066157
M. Wt: 358.4 g/mol
InChI Key: XJXKYZDIJZYEQD-UHFFFAOYSA-N
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Description

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core with a sulfonyl group attached to a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Dihydroquinoline Moiety: This step may involve nucleophilic substitution reactions where the dihydroquinoline is attached to the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoxazinone core.

    Substitution: Various substitution reactions can be performed on the benzoxazinone core or the quinoline ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the benzoxazinone core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonyl group is known to enhance binding affinity in many biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The benzoxazinone core is a common motif in many bioactive molecules, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the benzoxazinone core might be involved in the overall structural conformation necessary for activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-7-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a sulfonyl group and a benzoxazinone core. This combination of functional groups can provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-7-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H18N2O4S/c1-12-9-16-14(19-18(21)11-24-16)10-17(12)25(22,23)20-8-4-6-13-5-2-3-7-15(13)20/h2-3,5,7,9-10H,4,6,8,11H2,1H3,(H,19,21)

InChI Key

XJXKYZDIJZYEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCCC4=CC=CC=C43)NC(=O)CO2

Origin of Product

United States

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